(Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione
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Overview
Description
(Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H10BrNO2S and its molecular weight is 312.18. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
- A study explored novel derivatives of 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione for their antiproliferative effects against various human cancer cell lines. The importance of the nitro group on the thiazolidinone moiety was highlighted, suggesting a significant role in antiproliferative activity (Chandrappa et al., 2008).
Antimicrobial Evaluation
- Research on derivatives of 5-benzylidene-1,3-thiazolidine-2,4-dione demonstrated antibacterial and antifungal activities. These findings indicate potential applications in addressing microbial infections (Jat et al., 2006).
Anti-Inflammatory Activity
- A study synthesized new arylidene-thiazolidine-2,4-diones and evaluated their anti-inflammatory activities. These compounds showed significant biological efficacy and potential as PPARgamma ligands, important for anti-inflammatory properties (Barros et al., 2010).
α-Glucosidase Inhibition
- Certain 5-benzylidene-1,3-thiazolidine-2,4-dione analogs were identified as effective α-glucosidase inhibitors. These findings suggest a possible role in managing conditions like diabetes (Nori et al., 2014).
Cytotoxic Activities
- Specific benzylidene-thiazolidine-2,4-dione derivatives showed potent cytotoxic effects against human lung carcinoma cells. This points to potential applications in cancer therapy (Rodrigues et al., 2018).
Synthesis and Characterization
- Studies have focused on synthesizing and characterizing various derivatives of 5-benzylidene-1,3-thiazolidine-2,4-dione, highlighting their potential in therapeutic applications due to their biochemical properties (Somayajulu et al., 2021).
Mechanism of Action
Target of Action
The primary targets of (Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione are enzymes such as protein tyrosine phosphatase 1B (PTP1B) and aldose reductase . These enzymes play a crucial role in insulin and leptin signaling pathways, and their inhibition can be beneficial in the treatment of type 2 diabetes .
Mode of Action
This compound interacts with its targets by binding to the active site of the enzymes, inhibiting their activity . This interaction results in enhanced insulin sensitivity and increased glucose tolerance .
Biochemical Pathways
The compound affects the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the insulin signaling pathway, leading to increased glucose uptake and utilization . Additionally, it inhibits aldose reductase, an enzyme involved in the polyol pathway, which plays a role in diabetic complications .
Pharmacokinetics
Similar thiazolidine-2,4-dione derivatives have shown significant lowering of blood glucose level , suggesting good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include enhanced insulin sensitivity, increased glucose tolerance, and potential resistance to diet-induced obesity . In addition, it has shown cytotoxic and genotoxic activity against certain cancer cells .
Biochemical Analysis
Biochemical Properties
(Z)-5-benzylidene-3-(2-bromoethyl)thiazolidine-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin and leptin signaling pathways, making it a target for the treatment of type 2 diabetes and obesity . . This interaction leads to significant inhibition of PTP1B activity, thereby modulating insulin and leptin signaling.
Cellular Effects
This compound has been shown to exert various effects on different cell types and cellular processes. In cancer cell lines, the compound exhibits selective cytotoxicity, particularly against lung carcinoma cells (NCI-H292), with an IC50 value of 1.26 μg/mL after 72 hours of incubation . The compound induces apoptosis in these cells, as evidenced by externalization of phosphatidylserine, mitochondrial depolarization, DNA fragmentation, and morphological alterations . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting PTP1B, thereby enhancing insulin sensitivity and glucose tolerance .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly PTP1B. The compound binds to the catalytic loop and secondary aryl phosphate binding site of PTP1B, leading to enzyme inhibition . This inhibition results in the modulation of insulin and leptin signaling pathways, which are crucial for glucose homeostasis and energy balance . Additionally, the compound’s interaction with other biomolecules, such as DNA, contributes to its cytotoxic and genotoxic effects in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and retains its cytotoxic activity against lung carcinoma cells (NCI-H292) over a 72-hour incubation period . Long-term effects include sustained inhibition of PTP1B activity, leading to enhanced insulin sensitivity and glucose tolerance in in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PTP1B, resulting in improved insulin sensitivity and glucose tolerance . At higher doses, potential toxic or adverse effects may be observed, including cytotoxicity and genotoxicity . Threshold effects and the compound’s therapeutic window need to be carefully evaluated to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose homeostasis and energy balance. The compound interacts with enzymes such as PTP1B, modulating insulin and leptin signaling pathways . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects in the treatment of type 2 diabetes and obesity
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components . Understanding the transport mechanisms and distribution patterns is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization patterns influence the compound’s interactions with biomolecules and its overall therapeutic effects
Properties
IUPAC Name |
(5Z)-5-benzylidene-3-(2-bromoethyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSATZYKCREYLY-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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